molecular formula C16H16O4 B7792921 1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethan-1-one

1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethan-1-one

Cat. No.: B7792921
M. Wt: 272.29 g/mol
InChI Key: BORDVMVUWZAKTA-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethan-1-one is an organic compound that belongs to the class of phenolic ethers. This compound features a phenyl ring substituted with hydroxyl groups at positions 2 and 4, and an ethylphenoxy group attached to an ethanone moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and 2-ethylphenol.

    Condensation Reaction: The 2,4-dihydroxybenzaldehyde undergoes a condensation reaction with 2-ethylphenol in the presence of a base such as sodium hydroxide.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to form the ethanone moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and oxidation reactions.

    Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Ethers, esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethan-1-one involves:

    Molecular Targets: Interaction with enzymes and receptors in biological systems.

    Pathways: Modulation of oxidative stress pathways, inhibition of microbial growth, and interference with inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-phenoxyethan-1-one: Lacks the ethyl group on the phenoxy ring.

    1-(2,4-Dihydroxyphenyl)-2-(4-methylphenoxy)ethan-1-one: Contains a methyl group instead of an ethyl group on the phenoxy ring.

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethan-1-one is unique due to the presence of the ethyl group on the phenoxy ring, which may influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-ethylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-11-5-3-4-6-16(11)20-10-15(19)13-8-7-12(17)9-14(13)18/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDVMVUWZAKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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